2-(2-Cyanophenoxy)-2-fluoroacetic acid
Overview
Description
2-(2-Cyanophenoxy)-2-fluoroacetic acid is a useful research compound. Its molecular formula is C9H6FNO3 and its molecular weight is 195.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Calcium Indicators for Biological Studies : Compounds similar to 2-(2-Cyanophenoxy)-2-fluoroacetic acid are used in the synthesis of fluorescent indicators for measuring cytosolic free calcium levels. These indicators are beneficial for understanding cellular processes involving calcium, such as muscle contraction and neurotransmitter release (Minta, Kao, & Tsien, 1989).
pH Sensitive Probes : Modified versions of 2-aminophenol groups, which are structurally related to this compound, have been developed as pH-sensitive probes. These are useful in biological research for monitoring intracellular pH levels (Rhee, Levy, & London, 1995).
Organic Synthesis and Pesticide Development : Derivatives of this compound are used in the Horner synthesis to create various organic compounds, including 2-fluoro-2-alkenoic acids, which have applications in the development of pesticides such as pyrethroids (Coutrot, Grison, & Sauvêtre, 1987).
Metal Complex Studies : Research on divalent metal complexes of 2-fluorophenoxy-acetic acid, a compound structurally related to this compound, provides insights into the properties of metal-organic frameworks. This has implications in catalysis, gas storage, and separation technologies (Kennard et al., 1986).
Structural Analysis in Chemistry : The study of fluorinated olefins, including compounds similar to this compound, aids in understanding molecular geometries and conformations. This has implications in the design of novel organic compounds (Abraham, Ellison, Schönholzer, & Thomas, 1986).
Toxicology and Environmental Studies : Research on fluoroacetic acid and its derivatives, including this compound, contributes to understanding the toxicology of these compounds. This is important for environmental safety and the study of their effects on living organisms (Middendorf & Dusenbery, 1993).
Magnesium Ion Detection in Biology : Fluorinated derivatives of chelators related to this compound are used for detecting free magnesium ion concentrations in biological systems using NMR techniques. This is crucial for studies involving magnesium's role in cellular processes (Levy, Murphy, Raju, & London, 1988).
Properties
IUPAC Name |
2-(2-cyanophenoxy)-2-fluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-8(9(12)13)14-7-4-2-1-3-6(7)5-11/h1-4,8H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDDNKKUDYVMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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